3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone

organic synthesis chromatography physical organic chemistry

Researchers requiring selective ketone protection in multistep syntheses face stability limitations with standard 1,3-dioxolane acetals. 3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone (CAS 121789-35-3) resolves this as a 1,3-dioxane-protected building block with 2- to 5-fold greater acid stability, enabling broader reaction condition compatibility. • Purity: ≥97%, suitable for high-throughput library synthesis as a venlafaxine-type intermediate. • Isomeric Precision: 3'-methoxy substitution provides a distinct LogP of 2.42 for predictable reversed-phase purification. • Supply: Available from BenchChem with reliable global logistics for R&D procurement.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 121789-35-3
Cat. No. B055125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone
CAS121789-35-3
Synonyms3-(1,3-DIOXAN-2-YL)-3'-METHOXYPROPIOPHENONE
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CCC2OCCCO2
InChIInChI=1S/C14H18O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,14H,3,6-9H2,1H3
InChIKeyQWGQOWFJIIGQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone – Synthetic Intermediate Overview


3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone (CAS 121789-35-3, C14H18O4, MW 250.29) is a 1,3-dioxane-protected aromatic ketone in which a 3-methoxyphenyl carbonyl unit is tethered via an ethylene linker to a cyclic acetal moiety . This compound is commercially available with a reported purity specification of Min. 95% from select vendors , and it is offered primarily as a building block or synthetic intermediate for research and development [1].

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone – Substitution Limitations


The methoxy positional isomerism on the aromatic ring and the specific nature of the cyclic acetal protecting group in this class of compounds directly influence both physicochemical behavior and downstream synthetic utility. Substitution with the 2′-methoxy analog (CAS 121789-31-9) or the 4′-methoxy analog (CAS 121789-38-6) alters properties such as boiling point and chromatographic behavior , which affects purification protocols and reaction work-up. Furthermore, the specific 1,3-dioxane acetal in this compound provides a distinct stability and deprotection profile compared to 1,3-dioxolane-protected ketone building blocks, rendering it uniquely suited for multistep synthetic sequences where selective deprotection under controlled acidic conditions is required [1].

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone – Comparative Evidence


Positional Isomer Boiling Point Comparison

This compound exhibits a predicted boiling point of 374.3±22.0 °C . In comparison, the 4′-methoxy positional isomer (CAS 121789-38-6) has a higher predicted boiling point of 398.268 °C at 760 mmHg . This difference in predicted boiling point provides a quantifiable distinction that can inform solvent removal and distillation conditions during purification.

organic synthesis chromatography physical organic chemistry

Lipophilicity and Polarity by Isomer

The compound has a reported LogP value of 2.4211 and a topological polar surface area (tPSA) of 44.76 Ų [1]. These computed physicochemical parameters are distinct from those of the 4′-methoxy isomer (CAS 121789-38-6), which has a reported LogP of 1.9 and an identical tPSA of 44.8 Ų . The difference in lipophilicity (ΔLogP ≈ 0.5) results in distinct retention times in reversed-phase chromatographic systems and differential partitioning behavior in liquid-liquid extractions.

ADME medicinal chemistry chromatography

Commercial Purity Grade Comparison

This compound is commercially available with a minimum purity specification of 97.0% from at least one established supplier . In comparison, the 2′-methoxy isomer (CAS 121789-31-9) is commonly offered at 95% purity , while the 4′-methoxy isomer (CAS 121789-38-6) is also typically available at 95% purity . The 2% higher purity specification for the 3′-methoxy compound can be significant in research settings requiring precise stoichiometry and minimal impurity interference.

synthetic chemistry quality control procurement

1,3-Dioxane vs 1,3-Dioxolane Acetal Stability

The 1,3-dioxane acetal moiety in this compound is a six-membered cyclic acetal that is inherently more stable toward acidic hydrolysis than the five-membered 1,3-dioxolane acetal . Quantitative studies on model ketone acetals demonstrate that 1,3-dioxanes exhibit approximately 2- to 5-fold greater resistance to acid-catalyzed hydrolysis (e.g., using 0.1 M HCl in aqueous THF) compared to their 1,3-dioxolane counterparts [1]. This differential stability is a class-level property that directly impacts synthetic route design.

protecting group chemistry organic synthesis reaction optimization

3-(1,3-Dioxan-2-YL)-3'-methoxypropiophenone – Validated Applications


Venlafaxine Analog Synthesis

This compound has been identified in patent literature as a valuable intermediate in synthetic routes toward venlafaxine-type pharmacologically active agents [1]. The specific 3'-methoxy substitution pattern is structurally homologous to key intermediates in these patented routes. The 1,3-dioxane acetal serves as a latent aldehyde equivalent, enabling subsequent C–C bond-forming steps after controlled deprotection. The distinct LogP of 2.4211 and the commercial availability at 97% purity support the use of this compound in the development of venlafaxine analogs and related antidepressant scaffolds, where precise control over lipophilicity and impurity profile is essential [2].

Acid-Stable Carbonyl Protection in Multistep Synthesis

This compound is particularly suited for synthetic sequences in which a ketone carbonyl must survive one or more acidic transformations prior to its ultimate liberation. The six-membered 1,3-dioxane acetal exhibits 2- to 5-fold greater acid stability than 1,3-dioxolane-protected ketone equivalents [1], thereby expanding the range of compatible reaction conditions. The 3'-methoxy substitution on the aromatic ring provides a distinct LogP of 2.4211 relative to the 4'-methoxy isomer (LogP = 1.9), which can be exploited for intermediate isolation via reversed-phase chromatography [2].

Library Synthesis & Physicochemical Optimization

In medicinal chemistry programs targeting CNS or other therapeutic areas, the 3′-methoxy substitution pattern imparts a LogP of 2.4211, which is approximately 0.5 units higher than that of the corresponding 4′-methoxy analog [1]. This moderate increase in lipophilicity may influence membrane permeability and metabolic stability when incorporated into larger molecular frameworks. The compound's commercial availability at 97% purity [2] supports its use in high-throughput library synthesis, where the presence of lower-purity analogs could introduce confounding variables in biological assays.

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